molecular formula C10H8N2O B6266595 6-phenylpyrimidin-4-ol CAS No. 156647-98-2

6-phenylpyrimidin-4-ol

Cat. No.: B6266595
CAS No.: 156647-98-2
M. Wt: 172.2
InChI Key:
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Description

6-Phenylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are essential in various biological processes and are found in nucleic acids like DNA and RNA. The phenyl group attached to the pyrimidine ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-phenylpyrimidin-4-ol typically involves the condensation of benzaldehyde with urea or thiourea in the presence of a base. This reaction forms the pyrimidine ring with a phenyl substituent. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid or base to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as using microwave-assisted synthesis or continuous flow reactors. These methods can enhance the yield and purity of the compound while reducing reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 6-phenylpyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-phenylpyrimidin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator at the M1 muscarinic acetylcholine receptors (M1 mAChR). This modulation enhances the receptor’s response to its endogenous ligand, acetylcholine, by increasing the affinity and efficacy of the ligand-receptor interaction. The pathways involved include extracellular signal-regulated kinases (ERK1/2) phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment .

Comparison with Similar Compounds

Uniqueness: 6-phenylpyrimidin-4-ol is unique due to its hydroxyl group at the 4-position, which allows for specific interactions in biological systems and provides versatility in chemical reactions. Its structure enables it to participate in various modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

156647-98-2

Molecular Formula

C10H8N2O

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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